molecular formula C13H8ClN5O3 B11473901 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11473901
M. Wt: 317.69 g/mol
InChI Key: UXRMMPIMJMSZRJ-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and material science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole typically involves multiple steps. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol. This intermediate is then reacted with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the tetrazole ring .

Scientific Research Applications

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro group and tetrazole ring play crucial roles in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole stands out due to its unique combination of a nitro group and a tetrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8ClN5O3

Molecular Weight

317.69 g/mol

IUPAC Name

1-[3-(4-chlorophenoxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C13H8ClN5O3/c14-9-1-3-12(4-2-9)22-13-6-10(18-8-15-16-17-18)5-11(7-13)19(20)21/h1-8H

InChI Key

UXRMMPIMJMSZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)Cl

Origin of Product

United States

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